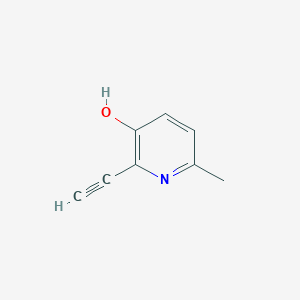

2-Ethynyl-6-methylpyridin-3-ol

Description

2-Ethynyl-6-methylpyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 6-position, and an ethynyl (C≡CH) substituent at the 2-position. Its structural rigidity and electronic properties may influence binding interactions in biological systems or coordination chemistry.

Properties

CAS No. |

441044-73-1 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-ethynyl-6-methylpyridin-3-ol |

InChI |

InChI=1S/C8H7NO/c1-3-7-8(10)5-4-6(2)9-7/h1,4-5,10H,2H3 |

InChI Key |

IJEMLEVPGVCWGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-methylpyridin-3-ol typically involves the reaction of 6-methylpyridin-3-ol with an ethynylating agent. One common method is the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are used.

Major Products

Oxidation: 2-Ethynyl-6-methylpyridin-3-one

Reduction: 2-Ethyl-6-methylpyridin-3-ol

Substitution: Various substituted pyridines depending on the substituent used.

Scientific Research Applications

2-Ethynyl-6-methylpyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methylpyridin-3-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following pyridin-3-ol derivatives share structural similarities with 2-Ethynyl-6-methylpyridin-3-ol, differing primarily in substituent groups.

2-Ferrocenyl-6-methylpyridin-3-ol

- Substituents : Ferrocenyl (metallocene) at 2-position, methyl at 6-position .

- Comparison: The ferrocenyl group introduces redox-active properties, making this compound suitable for electrochemical applications or catalysis. Unlike the ethynyl group, the bulky ferrocenyl substituent may sterically hinder reactions at the pyridine ring. Potential use in materials science due to metallocene-derived conductivity or magnetism.

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

- Substituents : Prop-2-yn-1-ol chain at 3-position, dimethoxy groups at 5- and 6-positions .

- Comparison: The propargyl alcohol (prop-2-yn-1-ol) group shares ethynyl-like reactivity but includes a hydroxyl group, enabling additional hydrogen bonding.

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

- Substituents : Chloro at 2-position, hydroxymethyl at 6-position .

- Comparison: The chloro group is electron-withdrawing, reducing the ring’s electron density compared to the ethynyl group. Hydroxymethyl enhances hydrophilicity, suggesting greater aqueous solubility than this compound. Potential pharmaceutical applications due to halogenated pyridines’ prevalence in drug discovery.

2-Amino-6-methylpyridin-3-ol

- Substituents: Amino at 2-position, methyl at 6-position .

- Comparison: The amino group enables hydrogen bonding and protonation, increasing solubility in polar solvents. Likely participates in acid-base chemistry or coordination with metal ions, contrasting with the ethynyl group’s alkyne reactivity.

6-Iodo-2-phenylpyridin-3-ol

- Substituents : Iodo at 6-position, phenyl at 2-position .

- Comparison :

- The bulky phenyl and iodo groups may sterically hinder reactions at the pyridine ring, unlike the smaller ethynyl and methyl groups.

- Iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility.

2-(6-Methylpyridin-3-yl)ethan-1-ol

- Substituents: Ethanol chain at 2-position, methyl at 6-position .

- Lacks the ethynyl group’s sp-hybridized carbon, reducing rigidity and click chemistry utility.

Structural and Reactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.